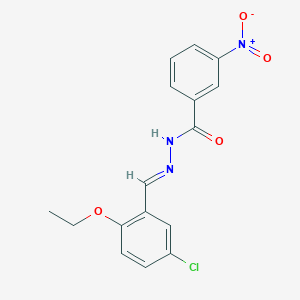
N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide, also known as CENH3, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzohydrazide and has been synthesized using various methods.
作用機序
The mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide is not fully understood. However, it has been suggested that N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and tyrosine kinase.
Biochemical and Physiological Effects:
N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been shown to have antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One advantage of using N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide in lab experiments is its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines and may have potential as a diagnostic tool for cancer detection. However, one limitation of using N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
将来の方向性
There are several future directions for research on N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide. One potential direction is to further study its potential applications in cancer research and to determine its optimal dosage and potential side effects. Additionally, further studies are needed to determine the mechanism of action of N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide and to develop more efficient synthesis methods. Another potential direction is to study the potential use of N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide as an antibacterial agent and to determine its effectiveness against various bacterial strains.
Conclusion:
N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. However, further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, further research is needed to determine its mechanism of action and potential applications as an antibacterial agent.
合成法
N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been synthesized using various methods, including the condensation of 5-chloro-2-ethoxybenzaldehyde and 3-nitrobenzohydrazide in the presence of acetic acid and ethanol. Another method involves the reaction of 5-chloro-2-ethoxybenzaldehyde and 3-nitrobenzohydrazide in the presence of sodium hydroxide and ethanol. The synthesized compound has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
科学的研究の応用
N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has also been studied for its potential use as a diagnostic tool in cancer detection. Additionally, N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide has been studied for its potential use as an antibacterial agent.
特性
製品名 |
N'-(5-chloro-2-ethoxybenzylidene)-3-nitrobenzohydrazide |
|---|---|
分子式 |
C16H14ClN3O4 |
分子量 |
347.75 g/mol |
IUPAC名 |
N-[(E)-(5-chloro-2-ethoxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H14ClN3O4/c1-2-24-15-7-6-13(17)8-12(15)10-18-19-16(21)11-4-3-5-14(9-11)20(22)23/h3-10H,2H2,1H3,(H,19,21)/b18-10+ |
InChIキー |
WIFIDSJLIVYBKT-VCHYOVAHSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B298095.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298097.png)

![2-[4-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B298102.png)
![3,4-dimethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B298104.png)
![N'-[3-(allyloxy)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B298105.png)
![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethylphenyl)benzenesulfonamide](/img/structure/B298106.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298107.png)
![tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B298109.png)
![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide](/img/structure/B298110.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B298113.png)
![N-(3-chloro-4-methylphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B298114.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B298115.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B298116.png)